REACTION_SMILES
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[Br:14][c:15]1[c:16]([O:21][CH2:22][Cl:23])[cH:17][cH:18][cH:19][cH:20]1.[CH3:11][O-:12].[CH3:24][CH2:25][OH:26].[Na+:13].[OH:1][c:2]1[c:3]([NH:8][CH:9]=[O:10])[cH:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[c:3]([NH:8][CH:9]=[O:10])[cH:4][cH:5][cH:6][cH:7]1)[CH2:22][O:21][c:16]1[c:15]([Br:14])[cH:20][cH:19][cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCOc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CNc1ccccc1O
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Name
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Type
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product
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Smiles
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O=CNc1ccccc1OCOc1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |